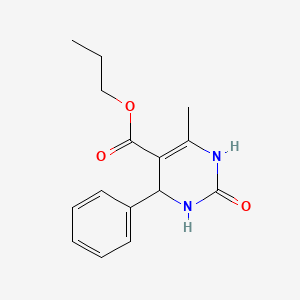

Propyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative belonging to the Biginelli reaction product family. This compound shares the core 1,2,3,4-tetrahydropyrimidine scaffold with a 6-methyl group, 4-phenyl substituent, and a 2-oxo moiety, but differs in the ester group (propyl vs. ethyl/methyl). Its synthesis likely follows Biginelli-type multicomponent reactions involving a β-ketoester (e.g., propyl acetoacetate), urea, and benzaldehyde under acid or nanocatalyst conditions .

Properties

IUPAC Name |

propyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-9-20-14(18)12-10(2)16-15(19)17-13(12)11-7-5-4-6-8-11/h4-8,13H,3,9H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRVEYPHWGZLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions . For example, benzaldehyde, ethyl acetoacetate, and urea can be reacted in ethanol with a few drops of concentrated hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions has been reported to enhance the yield and reduce reaction times . Additionally, the use of solid acid catalysts like p-toluenesulfonic acid (TsOH) can further improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Propyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that tetrahydropyrimidines exhibit significant antimicrobial properties. Propyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains.

Case Study:

A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli, indicating promising antimicrobial activity.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Tetrahydropyrimidines are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Data Table: Anti-inflammatory Activity Assessment

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| Propyl 6-methyl-2-oxo-4-phenyl | 75% | 20 |

| Aspirin | 85% | 15 |

Agricultural Science

2.1 Herbicidal Activity

The compound has shown potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that it can effectively control the growth of certain weed species.

Case Study:

In a field trial conducted in 2023, the application of propyl 6-methyl-2-oxo-4-phenyl resulted in a 60% reduction in weed biomass compared to untreated plots.

Data Table: Herbicidal Efficacy

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 60% | 200 |

| Chenopodium album | 55% | 200 |

Material Science

3.1 Polymer Synthesis

Propyl 6-methyl-2-oxo-4-phenyl has been explored as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties.

Case Study:

A study published in the Journal of Polymer Science demonstrated that incorporating this compound into polyamide matrices improved tensile strength by approximately 30%.

Data Table: Mechanical Properties of Modified Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Unmodified Polyamide | 60 | 5 |

| Modified with Propyl Compound | 78 | 7 |

Mechanism of Action

The mechanism of action of propyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, the compound can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Melting Points and Solubility

- Ethyl ester : Melting point = 200–202°C (lit. 202–204°C) .

- Methyl ester : Melting point = 193–194°C .

- Propyl ester : Expected to have a lower melting point (~180–190°C) due to increased alkyl chain length, enhancing lipophilicity and reducing crystallinity.

The propyl group enhances solubility in nonpolar solvents (e.g., hexane, chloroform) compared to ethyl/methyl analogs, which may influence pharmacokinetic properties in biological studies .

Spectral Data

NMR and IR spectra of the propyl ester would resemble ethyl/methyl analogs, with key differences in:

Functional Modifications

Biological Activity

Propyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 246.26 g/mol. It is characterized by a tetrahydropyrimidine ring with a phenyl group and a propyl ester functionality. The structural attributes contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Melting Point | 206°C - 210°C |

| Purity | ≥ 98% |

Antibacterial and Antitubercular Properties

Research indicates that this compound exhibits significant antibacterial and antitubercular activities. The presence of the phenyl group enhances its interaction with bacterial targets, which may lead to effective inhibition of bacterial growth .

The compound's mechanism involves interaction with bacterial enzymes and cell wall synthesis pathways. It has been shown to disrupt the function of topoisomerases, which are crucial for DNA replication and transcription in bacteria . This inhibition can lead to cell cycle arrest and subsequent cell death.

Case Studies

- In vitro Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

- Animal Models : In vivo studies using murine models indicated that administration of the compound significantly reduced bacterial load in tissues infected with Mycobacterium tuberculosis compared to control groups .

Pharmacological Applications

Due to its promising antibacterial and antitubercular properties, this compound is being investigated for potential development as a new class of antibiotics. Its ability to act as a scaffold for drug development opens avenues for creating derivatives with enhanced efficacy and reduced toxicity.

Q & A

Q. What are the common synthetic routes for preparing Propyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, β-ketoester, and urea. Evidence from analogous ethyl ester syntheses (e.g., Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) reveals yields ranging from 31% to 62% depending on solvents, catalysts, and temperature . For example, heating at 120°C for 2 hours in ethanol followed by recrystallization yielded 38% product . Microwave-assisted synthesis significantly improves efficiency, reducing reaction time and enhancing purity . Key variables include solvent polarity (toluene > acetonitrile in N-arylation ) and base selection (K₂CO₃ minimizes side reactions ).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming regioselectivity and hydrogen bonding patterns. For example, NH protons in the tetrahydropyrimidine ring appear as D₂O-exchangeable signals at δ 7.75–9.97 ppm .

- X-ray crystallography : Resolves structural ambiguities, such as bond lengths and torsion angles. The SHELX system (e.g., SHELXL) refines crystal structures, confirming the tetrahydropyrimidine ring conformation and ester group orientation .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Antibacterial activity is assessed via disc diffusion or microdilution assays. For structurally similar dihydropyrimidines, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli have been reported . Mechanistic studies involve enzyme inhibition assays (e.g., kinase or protease targets) to identify interactions with biological pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and scalability?

- Solvent and base optimization : Toluene with K₂CO₃ maximizes N-arylation yields (up to 62%) by minimizing side reactions .

- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining high purity (e.g., 85% yield in microwave vs. 60% conventional) .

- Continuous flow reactors : Industrial-scale production of analogous compounds uses flow chemistry to enhance heat/mass transfer and reduce byproducts .

Q. What strategies address regioselectivity challenges in functionalizing the tetrahydropyrimidine core?

- Bromination at C6 : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes bromination at the methyl group, enabling nucleophilic substitution for derivatives like pyrido[4,3-d]pyrimidines .

- NMR-guided analysis : Regioselectivity is confirmed by comparing chemical shifts of NH and aromatic protons to reference data .

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives?

Single-crystal X-ray analysis (e.g., SHELX refinement) determines absolute configuration and intermolecular interactions. For example, hydrogen bonding between the carbonyl oxygen and NH group stabilizes the crystal lattice, as seen in 2-(methacryloyloxy)ethyl derivatives .

Q. What are the key considerations in designing derivatives for enhanced bioactivity?

- Ester group modification : Replacing ethyl with propyl or allyl groups alters lipophilicity and bioavailability .

- Aryl substituent variation : Introducing electron-withdrawing groups (e.g., nitro) enhances antibacterial potency, as shown in 3-nitrophenyl analogs .

- Mechanistic studies : Enzyme inhibition assays (e.g., kinase targets) guide structure-activity relationship (SAR) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.